5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide
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Overview
Description
5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide is a synthetic organic compound characterized by its complex molecular structure This compound features a benzamide core substituted with a nitro group at the 2-position and a chloro group at the 5-position Additionally, it has an indole moiety attached via a methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route includes:
Nitration of 5-chlorobenzamide: The starting material, 5-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Formation of the indole derivative: Separately, 1,2-dimethylindole is synthesized through Fischer indole synthesis, involving the reaction of phenylhydrazine with acetone.
Coupling reaction: The final step involves coupling the nitrated 5-chlorobenzamide with the indole derivative. This is typically achieved through a nucleophilic substitution reaction using a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent use to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products
Amino derivative: Formed by the reduction of the nitro group.
Substituted derivatives: Various functional groups can be introduced at the chloro position through nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and signaling pathways.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the indole moiety suggests possible applications in developing drugs targeting neurological disorders or cancer.
Industry
Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors or as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indole moiety can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-nitrobenzamide: Lacks the indole moiety, resulting in different chemical and biological properties.
N-(1,2-dimethyl-1H-indol-5-yl)methylbenzamide:
5-chloro-N-(indol-5-yl)methyl-2-nitrobenzamide: Similar structure but without the dimethyl substitution on the indole ring.
Uniqueness
The uniqueness of 5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and chloro groups, along with the indole moiety, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-chloro-N-[(1,2-dimethylindol-5-yl)methyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11-7-13-8-12(3-5-16(13)21(11)2)10-20-18(23)15-9-14(19)4-6-17(15)22(24)25/h3-9H,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQANOKCHUNNGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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